Alitame - 99016-42-9

Alitame

Catalog Number: EVT-258133
CAS Number: 99016-42-9
Molecular Formula: C28H60N6O13S2
Molecular Weight: 752.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alitame is a high-intensity artificial sweetener developed by Pfizer in the 1980s. [] It is a dipeptide composed of L-aspartic acid and D-alanine, with a 2,2,4,4-tetramethylthietanylamide group attached to the alanine. [, ] Alitame is approximately 2000 times sweeter than sucrose, making it one of the sweetest substances known. [, ] It is primarily used as a low-calorie sweetener in food and beverages. [, , , ]

Future Directions
  • Enhancing stability: Investigating strategies to improve the stability of alitame in neutral and alkaline environments to expand its applications in various food products. [, ]
  • Sensory properties: Further research on the sensory properties of alitame, particularly its interaction with other sweeteners, can lead to the development of more sophisticated flavor profiles in low-calorie foods and beverages. [, ]
  • Environmental impact: Assessing the environmental fate and potential impact of alitame, given its increasing use in consumer products. []
  • Health effects: Continued research on the long-term health effects of alitame consumption is needed to address potential concerns and ensure its safe use. []

Aspartame

Compound Description: Aspartame is a high-intensity artificial sweetener, approximately 200 times sweeter than sucrose. It is commonly used in a wide range of food and beverage products as a sugar substitute. [] Like alitame, it is a dipeptide. Aspartame is composed of the amino acids L-aspartic acid and L-phenylalanine, joined by a peptide bond and subsequently methylated to form the methyl ester. []

Neotame

Compound Description: Neotame is another high-intensity artificial sweetener that is structurally related to aspartame. [, ] Compared to aspartame, neotame is more stable at elevated temperatures and exhibits a cleaner sweet taste. [] Neotame is produced by reacting the dipeptide precursor of aspartame (aspartic acid and phenylalanine joined by a peptide bond) with 3,3-dimethylbutyraldehyde. []

Acesulfame-K

Compound Description: Acesulfame-K, also known as acesulfame potassium, is an artificial sweetener that is approximately 200 times sweeter than sucrose. [] It is often used in combination with other artificial sweeteners, such as aspartame, to create a more sugar-like taste profile. [] Acesulfame-K is chemically distinct from dipeptide sweeteners, being a potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. []

Relevance: Acesulfame-K is frequently used alongside alitame in food products to achieve desired sweetness profiles, though they are structurally dissimilar. [, , ] Both acesulfame-K and alitame are high-intensity sweeteners that are significantly more stable than aspartame. [, , ] Their combined use highlights the diverse range of artificial sweeteners employed in food formulations to meet specific taste and stability requirements.

Sucralose

Compound Description: Sucralose is a high-intensity artificial sweetener that is about 600 times sweeter than sucrose. [, ] It is known for its clean taste profile and excellent stability across a wide range of food processing conditions. [, ] Sucralose is produced by selectively substituting three chlorine atoms for hydroxyl groups on the sucrose molecule. []

Cyclamate

Compound Description: Cyclamate is an artificial sweetener that is approximately 30-50 times sweeter than sucrose. [] It was widely used until it was banned in the United States in 1969 due to safety concerns, though it remains approved in other countries. [, ] Chemically, it is the sodium or calcium salt of cyclamic acid (cyclohexylsulfamic acid). []

Relevance: Cyclamate is often mentioned alongside alitame in studies investigating the presence and levels of artificial sweeteners in food products. [, , , ] Both compounds are artificial sweeteners, but they have distinct chemical structures and sweetness profiles. [] Cyclamate's controversial regulatory history and continued use in some countries illustrate the ongoing debate and evolving understanding of artificial sweeteners' safety and impact.

Saccharin

Compound Description: Saccharin is one of the oldest artificial sweeteners, being approximately 300 times sweeter than sucrose. [, ] It is known for its slightly bitter aftertaste, particularly at high concentrations, and is often used in combination with other sweeteners to mask this off-flavor. [] Chemically, it is a non-caloric sweetener produced from toluene. []

Relevance: Saccharin is frequently studied and discussed alongside alitame in research focusing on artificial sweeteners. [, , , , , ] Both compounds are high-intensity sweeteners but with distinct structures and taste profiles. [] The comparison of alitame with saccharin highlights the variety of artificial sweeteners available, each having unique characteristics that influence their applications and consumer acceptance.

Source and Classification

Alitame is synthesized from two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide. This compound falls under the classification of artificial sweeteners and is part of a broader category of dipeptide sweeteners that includes aspartame and neotame .

Synthesis Analysis

The synthesis of alitame involves several steps:

  1. Preparation of Intermediates: The initial step involves synthesizing the two intermediates through chemical reactions that include condensation and cyclization processes.
  2. Formation of Alitame: The two intermediates are then reacted under controlled conditions to form alitame. The reaction typically requires precise temperature and pH control to optimize yield and purity.
  3. Isolation and Purification: The product is isolated through crystallization from an aqueous solution, often forming an adduct with 4-methylbenzenesulfonic acid. Subsequent purification steps may include recrystallization from water to yield alitame hydrate .
  4. Improved Methods: Recent patents describe improved methods for synthesizing alitame that minimize impurities such as iodine by employing specific acid treatments and ion exchange processes .
Molecular Structure Analysis

Alitame's molecular formula is C14_{14}H18_{18}N2_{2}O4_{4}S, with a molecular weight of approximately 302.37 g/mol. Its structure comprises:

  • A dipeptide backbone formed by the linkage of two amino acids.
  • A thiazolidine ring which contributes to its unique sweetness profile.
  • Functional groups including amide and sulfonyl groups that enhance its solubility and stability in food matrices.

Recent studies employing density functional theory have provided insights into its vibrational characteristics and structural conformations, highlighting the importance of these features in determining its sweet taste properties .

Chemical Reactions Analysis

Alitame undergoes several chemical reactions relevant to its stability and sweetness:

Mechanism of Action

The mechanism by which alitame elicits a sweet taste involves interaction with taste receptors on the tongue:

  1. Binding to Sweet Taste Receptors: Alitame binds to the T1R2/T1R3 receptor complex, which is responsible for detecting sweet flavors.
  2. Signal Transduction: Upon binding, a conformational change occurs in the receptor that triggers a signaling cascade leading to the perception of sweetness.
  3. Comparison with Other Sweeteners: Alitame's binding affinity is higher than that of many other artificial sweeteners, contributing to its intense sweetness without the aftertaste often associated with compounds like aspartame .
Physical and Chemical Properties Analysis

Alitame hydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: More stable than aspartame under heat and acidic conditions but less stable than some other artificial sweeteners like saccharin.
  • Melting Point: Specific melting points vary based on hydration levels; anhydrous forms have higher melting points compared to hydrated forms.

Key analytical techniques such as high-performance liquid chromatography are employed for quality control to ensure purity and detect any degradation products .

Applications

Alitame's primary application lies in the food industry as a non-nutritive sweetener:

  1. Food Products: Commonly used in beverages, desserts, and dietary foods due to its intense sweetness without calories.
  2. Pharmaceuticals: Investigated for use in formulations where sugar content needs to be minimized.
  3. Research Applications: Studied for its potential health benefits and interactions within metabolic pathways.

Despite its potential benefits, regulatory challenges have limited its widespread adoption in certain markets like the United States .

Synthesis and Structural Optimization of Alitame Hydrate

Dipeptide Amide Synthesis Pathways

Alitame hydrate (C₁₄H₂₅N₃O₄S·2.5H₂O, CAS 99016-42-9) is synthesized via a multistep route that couples L-aspartic acid and D-alanine with 2,2,4,4-tetramethylthietanyl amine. The process begins with protecting the α-carboxyl and β-carboxyl groups of L-aspartic acid to prevent side reactions. A key intermediate, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid, is reacted with (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide under activated carboxyl conditions (e.g., carbodiimide-mediated coupling). The final product is isolated as a hydrate after crystallization with p-toluenesulfonic acid and repeated purification, achieving ≥95% purity [8] [10]. Critical challenges include suppressing racemization at the chiral centers (L-Asp and D-Ala) and minimizing hydrolysis of the amine moiety during coupling. The stereochemical integrity of D-alanine is essential, as epimerization reduces sweetness potency by >90% [4] [6].

Table 1: Key Synthesis Intermediates of Alitame Hydrate

IntermediateRoleStereochemical Requirement
(S)-[2,5-Dioxo-(4-thiazolidine)] acetic acidL-Aspartic acid derivativeS-configuration at α-carbon
(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamideD-Alanine-thietanyl amine adductR-configuration at α-carbon
Alitame-4-methylbenzenesulfonic acid complexCrystallization precursorRetention of L-Asp/D-Ala configuration

Stereochemical Configuration and Sweetness Potency Relationships

The sweetness potency of alitame (2,000× sucrose) is highly dependent on its stereochemistry. The L-aspartyl-D-alanyl amide bond creates a specific 3D topology that fits the sweet taste receptor’s binding pocket. Density functional theory (DFT) studies reveal that the L-Asp-D-Ala configuration positions critical functional groups at optimal distances: the aspartic acid’s α-carboxyl (AH⁺), amide carbonyl (B⁻), and thietanyl amine’s sulfur (X site) form an AH-B-X triad with distances of 2.5 Å (AH-B) and 3.8 Å (B-X), aligning with Shallenberger’s sweetness theory [2] [6]. Modifying the alanine stereochemistry to L-enantiomer reduces sweetness by 99%, as the spatial orientation of the methyl group disrupts hydrophobic interactions with the receptor [4] [10]. The thietanyl amine’s chair conformation further stabilizes this binding motif by orienting the gem-dimethyl groups toward hydrophobic receptor sub-sites [6].

Table 2: Impact of Structural Features on Alitame’s Sweetness Potency

Structural FeatureRole in SweetnessEffect of Modification
L-Aspartic acid configurationProvides AH⁺ (carboxyl proton)D-Asp reduces sweetness 500-fold
D-Alanine configurationPositions hydrophobic methyl groupL-Ala eliminates sweetness
Thietanyl amine ringX-site hydrophobic domainOpen-chain analogs lose 80% potency
Amide bond orientationMaintains AH-B distance (2.4–4.0 Å)Ester bond reduces stability/receptor fit

Role of Thietanyl Amine Moieties in Molecular Stability

The 2,2,4,4-tetramethyl-3-thietanyl amine moiety is pivotal for alitame’s exceptional thermal and pH stability. The thietane ring’s conformational rigidity, enforced by the gem-dimethyl groups at C2 and C4, sterically shields the alanine amide bond from nucleophilic attack. This reduces hydrolysis rates in acidic environments (pH 2–4), where alitame’s half-life (120–150 days at 25°C) is double that of aspartame. Under neutral/basic conditions (pH 5–8), the thietane’s electron-donating sulfur atom stabilizes the adjacent amide carbonyl, preventing deprotonation-driven degradation [6] [8]. The ring’s stability is quantified by DFT calculations, showing a high rotational barrier (>15 kcal/mol) for the C-N amide bond due to steric crowding. Degradation primarily occurs via aspartylalanine bond hydrolysis (yielding aspartic acid and CP-57,207) or α/β-aspartyl rearrangement (yielding β-alitame isomer), not thietane ring opening [7] [8].

Table 3: Stability Comparison of Alitame vs. Aspartame

ConditionAlitame Half-lifeAspartame Half-lifeStabilizing Factor in Alitame
pH 3.0, 25°C140 days70 daysSteric shielding of amide bond by thietane
pH 7.0, 25°C>1 year30 daysElectron donation from thietanyl sulfur
100°C (aqueous)4 hours1 hourRestricted conformational flexibility
Maillard reactionModerate reactivityHigh reactivityLess accessible α-amine group

Comparative Analysis of Alitame vs. Aspartame Derivative Synthesis

Synthetically, alitame diverges from aspartame in three key aspects:

  • Amine Component: Aspartame uses unsubstituted L-phenylalanine methyl ester, while alitame incorporates bulky 2,2,4,4-tetramethylthietanyl amine. This demands protective group strategies (e.g., tert-butoxycarbonyl) for the thietanyl amine’s secondary nitrogen during coupling [4] [8].
  • Chiral Control: Aspartame’s ester bond (L-Asp-L-Phe-OMe) is prone to racemization above pH 5. Alitame’s stable amide bond (L-Asp-D-Ala-NH-thietane) requires stringent optical purity of D-alanine, achieved via enzymatic resolution or chiral auxiliaries [6] [10].
  • Crystallization: Aspartame crystallizes directly from ethanol-water. Alitame requires acid-complexed crystallization (e.g., p-toluenesulfonate salt) due to its non-ionic, lipophilic thietane group, adding purification steps [8].

The synthetic yield for alitame (45–50%) is lower than aspartame’s (70–75%), primarily due to the steric hindrance of the thietanyl amine during amidation. However, alitame’s enhanced thermal stability (decomposition onset 180°C vs. aspartame’s 150°C) allows broader applications in baked goods and UHT-processed beverages [4] [8].

Table 4: Synthetic Comparison: Alitame vs. Aspartame

ParameterAlitameAspartame
Key amine component2,2,4,4-Tetramethylthietanyl amineL-Phenylalanine methyl ester
Bond typeStable amideLabile ester
Racemization riskLow (D-Ala stable)High (Phe-OMe at pH >5)
Crystallization methodAcid-complexed (e.g., tosylate)Direct from solvent
Typical yield45–50%70–75%
Thermal decomposition onset180°C150°C

Properties

CAS Number

99016-42-9

Product Name

Alitame hydrate

IUPAC Name

(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate

Molecular Formula

C28H60N6O13S2

Molecular Weight

752.9 g/mol

InChI

InChI=1S/2C14H25N3O4S.5H2O/c2*1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5;;;;;/h2*7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19);5*1H2/t2*7-,8+;;;;;/m11...../s1

InChI Key

NUFKRGBSZPCGQB-FLBSXDLDSA-N

SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O

Solubility

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature

Synonyms

alitame
alpha-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)alaninamide

Canonical SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O

Isomeric SMILES

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N.O.O.O.O.O

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